molecular formula C19H11Cl2NOS B1306735 3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile

3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B1306735
M. Wt: 372.3 g/mol
InChI Key: VPRJWTZOCPLETQ-UHFFFAOYSA-N
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Description

3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes dichlorophenoxy, phenyl, thienyl, and propenenitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable phenyl halide under basic conditions to form the dichlorophenoxy intermediate.

    Coupling with Thienyl Group: The intermediate is then coupled with a thienyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Propenenitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2,4-dichlorophenoxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H11Cl2NOS

Molecular Weight

372.3 g/mol

IUPAC Name

3-[2-(2,4-dichlorophenoxy)phenyl]-2-thiophen-2-ylprop-2-enenitrile

InChI

InChI=1S/C19H11Cl2NOS/c20-15-7-8-18(16(21)11-15)23-17-5-2-1-4-13(17)10-14(12-22)19-6-3-9-24-19/h1-11H

InChI Key

VPRJWTZOCPLETQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=CS2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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